molecular formula C22H26N4O B2685618 2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 896854-92-5

2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

Cat. No. B2685618
CAS RN: 896854-92-5
M. Wt: 362.477
InChI Key: JWWKKKGWNFEQCO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that appears to contain several functional groups and structural motifs common in medicinal chemistry, including a tetrahydrofuran ring, a phenyl ring, and a pyrazolo[5,1-b]quinazolin-9-amine moiety. These groups are often found in biologically active compounds, suggesting that this molecule may have interesting biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide a comprehensive analysis of its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of an amine group could make it a base, and the aromatic ring could contribute to its stability .

Scientific Research Applications

Anti-tubercular Agents

Research has shown that various substituted derivatives, including those related to the pyrazolo[5,1-b]quinazolin-amine framework, have been evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Compounds with this structure exhibited significant anti-tubercular activity, highlighting their potential as therapeutic agents for tuberculosis. The studies emphasize the compounds' safety, as indicated by their cytotoxicity data using THP-1 cells, suggesting a promising therapeutic index (Maurya et al., 2013).

Acetylcholinesterase Inhibitors

Compounds structurally related to pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines, synthesized as tacrine analogs, were evaluated for their in vitro acetylcholinesterase and butyrylcholinesterase inhibitory activities. This research underscores the potential of these derivatives as treatments for neurodegenerative diseases like Alzheimer's, where acetylcholinesterase inhibitors play a crucial role. Many of the synthesized compounds demonstrated good inhibitory activity, comparable to rivastigmine, a reference drug (Mahdavi et al., 2017).

Anti-inflammatory Activity

Fluorine-substituted derivatives related to the 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine structure have been synthesized and investigated for their anti-inflammatory activity. These studies revealed that compounds with specific fluorine substitutions displayed enhanced inhibitory effects on LPS-induced NO secretion compared to their starting ketones. This suggests their utility in developing anti-inflammatory treatments (Sun et al., 2019).

Antimicrobial Agents

Some novel derivatives of quinazolin-4(3H)-ones have been synthesized and evaluated for their antimicrobial activity. These studies identified compounds with potent antibacterial activity against both gram-positive and gram-negative bacteria, highlighting the potential of quinazolinone derivatives as effective antimicrobial agents (Sharma et al., 2008).

Future Directions

Given the structural complexity of this compound, it could be of interest in medicinal chemistry research. Future work could involve synthesizing the compound, characterizing its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

2-methyl-N-(oxolan-2-ylmethyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-15-20(16-8-3-2-4-9-16)22-24-19-12-6-5-11-18(19)21(26(22)25-15)23-14-17-10-7-13-27-17/h2-4,8-9,17,23H,5-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWKKKGWNFEQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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